2-[4-(2,1,3-benzothiadiazole-4-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzothiadiazole group, a piperazine group, and a dihydropyrimidinone group . The benzothiadiazole group is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The piperazine group is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. The dihydropyrimidinone group is a pyrimidine derivative with a ketone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiadiazole group. This can be prepared from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The piperazine group could be introduced through a nucleophilic substitution reaction. The dihydropyrimidinone group could be synthesized through a Biginelli reaction or a similar multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzothiadiazole group is aromatic and planar, while the piperazine ring is flexible and can adopt various conformations. The dihydropyrimidinone group is also planar and contains a carbonyl group that can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The benzothiadiazole group, being aromatic, can undergo electrophilic aromatic substitution reactions. The piperazine group can undergo reactions typical of secondary amines, such as alkylation. The dihydropyrimidinone group, containing a carbonyl group, can undergo reactions such as nucleophilic addition or condensation .Properties
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O3S2/c1-9-12(16)14(23)18-15(17-9)21-5-7-22(8-6-21)27(24,25)11-4-2-3-10-13(11)20-26-19-10/h2-4H,5-8H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHAVCWDGAATKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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